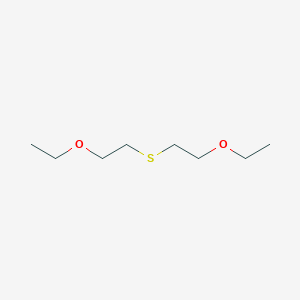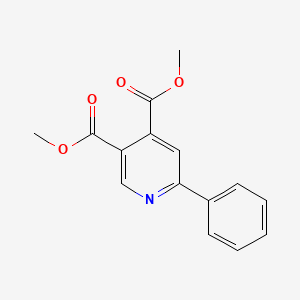
Dichloroplatinum;ethene;triphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloroplatinum;ethene;triphenylphosphanium is a coordination compound that features platinum as the central metal atom, coordinated with ethene and triphenylphosphanium ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;ethene;triphenylphosphanium typically involves the reaction of platinum(II) chloride with ethene and triphenylphosphanium. One common method involves the use of a platinum precursor, such as potassium tetrachloroplatinate(II), which reacts with ethene in the presence of triphenylphosphanium under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloroplatinum;ethene;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
Wissenschaftliche Forschungsanwendungen
Dichloroplatinum;ethene;triphenylphosphanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which dichloroplatinum;ethene;triphenylphosphanium exerts its effects involves coordination to target molecules, such as DNA or proteins. The platinum center can form covalent bonds with nucleophilic sites, leading to the formation of stable adducts. This interaction can disrupt normal cellular processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroplatinum(II) complexes: These compounds share similar structural features but may have different ligands.
Ethene complexes: Coordination compounds with ethene as a ligand exhibit similar reactivity.
Triphenylphosphanium complexes: These compounds have triphenylphosphanium as a common ligand but may differ in the central metal atom.
Uniqueness
Dichloroplatinum;ethene;triphenylphosphanium is unique due to the combination of its ligands, which confer specific reactivity and stability. The presence of both ethene and triphenylphosphanium ligands allows for versatile applications in catalysis and materials science .
Eigenschaften
CAS-Nummer |
38095-87-3 |
|---|---|
Molekularformel |
C20H20Cl2PPt+ |
Molekulargewicht |
557.3 g/mol |
IUPAC-Name |
dichloroplatinum;ethene;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C2H4.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h1-15H;1-2H2;2*1H;/q;;;;+2/p-1 |
InChI-Schlüssel |
CCMORLBEAFQDMY-UHFFFAOYSA-M |
Kanonische SMILES |
C=C.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)








